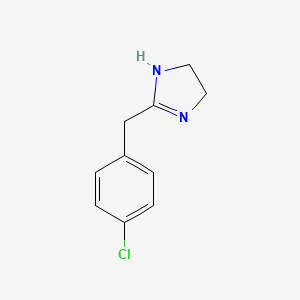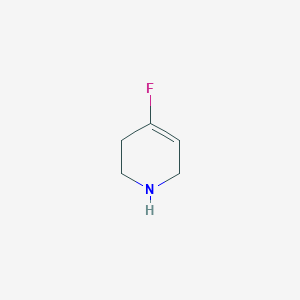
4-isothiocyanatobenzenethiol
Vue d'ensemble
Description
4-isothiocyanatobenzenethiol is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family. This compound is particularly interesting due to its unique structure, which includes both an isothiocyanate group and a thiol group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-isothiocyanatobenzenethiol can be synthesized through several methods:
Replacement Reaction: One efficient method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent.
Sulfurization of Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and safe synthetic routes. The replacement reaction method is favored due to its low toxicity, low cost, and high yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-isothiocyanatobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of thioureas and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-isothiocyanatobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its ability to modify proteins and enzymes.
Industry: Utilized in the development of functional materials and polymers.
Mécanisme D'action
The mechanism of action of 4-isothiocyanatobenzenethiol involves its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
4-isothiocyanatobenzenethiol is unique due to the presence of both an isothiocyanate group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
42901-86-0 |
|---|---|
Formule moléculaire |
C7H5NS2 |
Poids moléculaire |
167.3 g/mol |
Nom IUPAC |
4-isothiocyanatobenzenethiol |
InChI |
InChI=1S/C7H5NS2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |
Clé InChI |
GPMYEDPBOBTIBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=S)S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)



![tert-butyl 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8616622.png)


![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8616630.png)

![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
